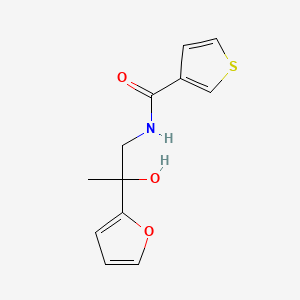

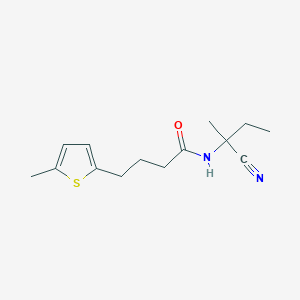

![molecular formula C11H14F2N2O B2752848 2-[(4,4-Difluorocyclohexyl)oxy]-4-methylpyrimidine CAS No. 2201280-11-5](/img/structure/B2752848.png)

2-[(4,4-Difluorocyclohexyl)oxy]-4-methylpyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for “2-[(4,4-Difluorocyclohexyl)oxy]-4-methylpyrimidine” were not found, a sustainable synthesis method has been developed for similar compounds . This method involves electrochemical conversion of nitro groups, which provides direct access to the previously understudied class of N-hydroxy heterocycles .Applications De Recherche Scientifique

Synthesis and Antifolate Properties

2-Carbomethoxy-4-(p-carbomethoxyphenyl)cyclohexanone, through a four-step process and thermal condensation with 2,4,6-triaminopyrimidine, leads to the synthesis of a novel deazaaminopterin analogue. This compound showed potency comparable to methotrexate in vitro for DHFR and L1210 cell growth inhibition. It exhibited a significant transport advantage over methotrexate for influx into L1210 cells and was active against the E 0771 murine mammary solid tumor, suggesting potential antifolate properties for cancer treatment research (Degraw et al., 1992).

Alkylation of Benzene with Cyclic Ethers

Superacidic trifluoromethanesulfonic acid catalyzes the alkylation of benzene with various cyclic ethers, leading to the synthesis of phenyl-substituted compounds through Friedel–Crafts-type mono- and dialkylation. This process highlights the reactivity of cyclic ethers in producing alkylated products, which can be isolated in good to reasonable yields. It indicates the potential for designing biologically active heterocycles by introducing aryloxydifluoromethyl substituents (Molnár et al., 2003).

Synthesis of Thiopyrimidine and Thiazolopyrimidines

A series of novel N-substituted arylidene, pyrazole, thioxopyrimidine, and thiazolopyrimidine derivatives were synthesized starting from 2-methyl-cyclohexanone and aromatic aldehydes. These compounds were tested as antimicrobial agents, suggesting their potential application in developing new antimicrobial therapies (Hawas et al., 2012).

Multicomponent Synthesis of Pyrimidine Derivatives

A multicomponent reaction involving 4-oxo-3,4-dihydroquinazolinyl-2-guanidine with active methylene compounds demonstrated the synthesis of hydropyrimidine and dihydropyrimidnone derivatives through a cycloaddition reaction mechanism. This efficient and environmentally friendly method offers a simpler experimental procedure for synthesizing a variety of pyrimidine derivatives, which could have applications in drug development and medicinal chemistry (Mohamed et al., 2013).

Safety and Hazards

Propriétés

IUPAC Name |

2-(4,4-difluorocyclohexyl)oxy-4-methylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2O/c1-8-4-7-14-10(15-8)16-9-2-5-11(12,13)6-3-9/h4,7,9H,2-3,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXRKDLWERTXBRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)OC2CCC(CC2)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4,4-Difluorocyclohexyl)oxy]-4-methylpyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2752767.png)

![[(Cyanomethyl)(phenyl)carbamoyl]methyl 5-{[(furan-2-yl)methyl]sulfamoyl}-2-methylbenzoate](/img/structure/B2752768.png)

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2752770.png)

![benzo[d][1,3]dioxol-5-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2752775.png)

![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2752776.png)

![tert-butyl N-[2-(piperidin-2-yl)oxan-4-yl]carbamate](/img/structure/B2752779.png)

![4-[1-(6-Cyanopyridin-3-yl)sulfonylpiperidin-2-yl]butanoic acid](/img/structure/B2752781.png)